4-Chloro-2-fluoro-6-methoxybenzoic acid

Description

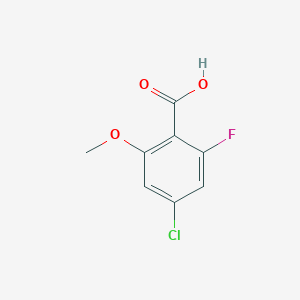

4-Chloro-2-fluoro-6-methoxybenzoic acid (CAS 34257-56-2) is a halogenated benzoic acid derivative with a molecular formula of C₈H₆ClFO₃. Its structure features a chloro group at position 4, fluoro at position 2, and methoxy at position 6 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in agrochemical synthesis, particularly in herbicidal compositions .

Propriétés

IUPAC Name |

4-chloro-2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZRFRKBYNNGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694626 | |

| Record name | 4-Chloro-2-fluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-25-8 | |

| Record name | 4-Chloro-2-fluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation via o-Chlorobenzonitrile and Sodium Methylate (Patent CN104151157A)

- Starting Material: o-Chlorobenzonitrile (0.1 mol)

- Reagent: 30% sodium methylate solution (27.0–32.4 g)

- Conditions:

- Reaction in autoclave under nitrogen atmosphere.

- Temperature range: 80–150 °C.

- Pressure: 0.2–1.4 MPa.

- Reaction time: 2–4 hours initially, followed by 2–8 hours reflux after addition of 30% sodium hydroxide.

- Process:

- o-Chlorobenzonitrile reacts with sodium methylate to form intermediate methyl ether.

- After cooling, sodium hydroxide is added, and methanol is distilled off.

- Reflux is maintained to complete conversion to o-methoxybenzoic acid.

- Acidification with hydrochloric acid (pH < 4) precipitates the acid.

- Outcome: High purity o-methoxybenzoic acid is obtained after filtration and drying.

This method highlights the use of nitrile precursors and alkali methylates under controlled pressure and temperature to achieve methoxy-substituted benzoic acids, which can be modified to include fluoro substituents for target compound synthesis.

Oxidation of Fluoro-Methoxybenzaldehyde (Patent CN105523921A)

- Starting Material: 2,3-bis-fluoro-6-methoxybenzaldehyde (5 g)

- Reagents:

- Potassium hydroxide aqueous solution (30 g KOH in 200 mL water)

- Hydrogen peroxide (40 mL, 29.5%)

- Conditions:

- Slow addition of hydrogen peroxide to aldehyde and KOH solution.

- Temperature raised to 70 °C, reaction maintained for 2 hours.

- Reaction completion confirmed by TLC.

- Work-up:

- Cool to room temperature.

- Extract organic impurities with dichloromethane (DCM).

- Cool aqueous phase to 0 °C.

- Acidify slowly with concentrated hydrochloric acid to pH 2.

- Extract acidified solution with ethyl acetate (EA) three times.

- Dry and evaporate to obtain crude product.

- Purify by dissolving in DCM and EA, precipitating with petroleum ether (PE) repeatedly.

- Outcome: High purity fluoro-methoxybenzoic acid with good crystallization and yield (2.6 g from 5 g aldehyde).

This method demonstrates an efficient oxidation of fluoro-methoxybenzaldehyde to the corresponding benzoic acid, applicable to this compound synthesis with appropriate starting materials.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1: Sodium Methylate Route (CN104151157A) | Method 2: KOH / H2O2 Oxidation Route (CN105523921A) |

|---|---|---|

| Starting Material | o-Chlorobenzonitrile | 2,3-bis-fluoro-6-methoxybenzaldehyde |

| Key Reagents | Sodium methylate, NaOH | Potassium hydroxide, Hydrogen peroxide |

| Reaction Temperature | 80–150 °C | 70 °C |

| Reaction Pressure | 0.2–1.4 MPa | Atmospheric |

| Reaction Time | 2–4 h + 2–8 h reflux | 2 h |

| Work-up | Acidification, filtration, washing | DCM extraction, acidification, EA extraction, recrystallization |

| Yield / Purity | High purity o-methoxybenzoic acid | High purity fluoro-methoxybenzoic acid |

| Advantages | Suitable for chloro-substituted nitriles | Mild conditions, good crystallization, high purity |

Analytical and Research Findings

- Purity and Yield: Both methods report high purity products suitable for further chemical or biological applications, with yields optimized by controlling reaction parameters such as temperature, pressure, and pH.

- Crystallization: Repeated recrystallization using solvents like DCM, EA, and PE improves product purity and crystallinity, crucial for standard sample preparation.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and completion.

- Scalability: Autoclave-based methods under pressure allow scalable synthesis, while mild oxidation methods offer simpler setups for laboratory scale.

Summary and Recommendations

The preparation of this compound can be approached by adapting existing methods for related methoxy and fluoro-substituted benzoic acids:

- Starting from halogenated benzonitriles or benzaldehydes with appropriate substitution patterns.

- Using alkali metal methylates or hydroxides combined with oxidants like hydrogen peroxide.

- Employing controlled temperature, pressure, and pH to optimize yield and purity.

- Applying purification steps including acidification, solvent extraction, and recrystallization.

For precise synthesis of this compound, a tailored approach combining halogenation and oxidation steps is advised, drawing on the methodologies described above.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro, fluoro, and methoxy groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that derivatives of 4-chloro-2-fluoro-6-methoxybenzoic acid exhibit significant antimicrobial properties. For example, studies have shown that compounds derived from this acid can act against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotic agents. This is particularly relevant given the increasing prevalence of drug-resistant bacteria in clinical settings .

Drug Development

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its derivatives are explored for their therapeutic effects in treating conditions such as cancer and bacterial infections. The structural modifications made to the base compound can enhance its bioactivity and selectivity towards specific biological targets .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound is utilized as an intermediate in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex organic molecules. This versatility is crucial for developing new materials and chemicals in the laboratory .

Coordination Chemistry

The compound forms complexes with transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). These metal complexes are studied for their potential applications in catalysis and materials science, particularly in creating catalysts for organic transformations .

Material Science

Polymer Chemistry

In material science, this compound is investigated for its role in polymer synthesis. The incorporation of this compound into polymer matrices can enhance the material properties, such as thermal stability and mechanical strength. Research is ongoing to explore its application in producing high-performance polymers with specific functionalities .

Analytical Chemistry

Analytical Reagent

The compound is also employed as an analytical reagent in various chemical analyses. Its ability to form stable complexes with metals makes it useful in spectrophotometric methods for detecting metal ions in environmental samples. This application is vital for monitoring pollutants and ensuring compliance with environmental regulations .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Chloro-2-fluoro-6-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparaison Avec Des Composés Similaires

Positional Isomers

4-Chloro-2-fluoro-5-methoxybenzoic acid (CAS 146447-10-1)

- Structural Difference : Methoxy group at position 5 instead of 6.

Halogen and Substituent Variants

4-Bromo-2-chloro-6-methylbenzoic acid

- Structural Difference : Bromo replaces fluoro at position 2; methyl replaces methoxy at position 6.

- Implications : Bromine’s larger atomic radius increases steric hindrance, while methyl reduces polarity compared to methoxy. These changes may lower solubility and alter binding kinetics in biological systems .

3-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS 860296-14-6)

- Structural Difference : Hydroxy group at position 2 instead of methoxy; chloro and fluoro positions differ.

- Implications: The phenolic hydroxyl group enhances acidity (pKa ~3–4), increasing solubility in aqueous environments. This compound is more suited for pharmaceutical applications than agrochemicals .

Substituent Modifications

4-Chloro-2-methoxybenzoic acid

- Structural Difference : Lacks the fluoro substituent at position 2.

- Implications : Absence of fluorine reduces electronegativity and may decrease binding affinity to herbicidal targets like pyridine-2-carboxylic acid derivatives .

- Applications : Common intermediate in organic synthesis, but less active in herbicidal formulations compared to fluorinated analogs.

2-(4-Chloro-2-methoxyphenyl)benzoic acid (CAS 1261896-06-3)

Agrochemical Efficacy

4-Chloro-2-fluoro-6-methoxybenzoic acid derivatives, such as 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, exhibit synergistic herbicidal activity when combined with HPPD inhibitors (e.g., mesotrione, isoxaflutole). These formulations target fatty acid synthesis in weeds, showing efficacy in rice, corn, and sugarcane fields .

Structure-Activity Relationships (SAR)

Activité Biologique

4-Chloro-2-fluoro-6-methoxybenzoic acid (CFMBA) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemistry. Its unique structural features, including halogen substitutions and a methoxy group, contribute to its biological activity. This article explores the biological activity of CFMBA, including its antimicrobial properties, potential mechanisms of action, and applications in pharmaceutical development.

Chemical Structure and Properties

CFMBA has the molecular formula C₉H₈ClF O₂ and a molecular weight of approximately 218.61 g/mol. The compound's structure can be described as follows:

- Chloro group (-Cl) : Enhances lipophilicity and biological activity.

- Fluoro group (-F) : Influences electronic properties and stability.

- Methoxy group (-OCH₃) : Modifies solubility and reactivity.

Antimicrobial Properties

CFMBA exhibits significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Growth Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 9 |

| Bacillus subtilis | 25 | 10 |

| Escherichia coli | >100 | Not significant |

| Candida albicans | 125 | 8 |

Research indicates that CFMBA inhibits the growth of Staphylococcus aureus and Bacillus subtilis, producing notable growth inhibition zones. However, it shows limited efficacy against Escherichia coli and Klebsiella pneumoniae .

Antibiofilm Activity

In addition to its antimicrobial properties, CFMBA has demonstrated antibiofilm activity. Biofilms are communities of microorganisms that adhere to surfaces, often leading to persistent infections. CFMBA's ability to disrupt biofilm formation was assessed using a modified biofilm eradication concentration (MBEC) assay:

| Microorganism | MBEC µg/mL |

|---|---|

| Staphylococcus aureus | 125 |

| Candida albicans | 125 |

These findings suggest that CFMBA may serve as a potential therapeutic agent in treating biofilm-associated infections .

The mechanisms underlying the biological activity of CFMBA are still under investigation. Preliminary studies suggest that its halogenated structure may facilitate interactions with specific biological targets, such as enzymes or receptors involved in microbial growth and survival.

- Enzyme Inhibition : CFMBA may inhibit key enzymes necessary for bacterial cell wall synthesis or metabolic pathways.

- Receptor Interaction : The compound could interact with microbial receptors, disrupting signaling pathways essential for biofilm formation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of CFMBA derivatives to enhance its biological activity. For instance, modifications to the methoxy group or the introduction of additional functional groups have been explored to improve antimicrobial efficacy and reduce toxicity.

- Synthesis Methods : Various synthetic routes have been developed for producing CFMBA, highlighting its versatility in medicinal chemistry.

- Toxicity Assessments : Toxicity studies indicate that while some derivatives show promising antimicrobial effects, they also exhibit varying levels of cytotoxicity .

Applications in Pharmaceuticals and Agrochemicals

CFMBA's unique properties make it a candidate for applications in both pharmaceuticals and agrochemicals:

- Pharmaceutical Development : Its potential as an antimicrobial agent positions CFMBA as a lead compound for further drug development targeting resistant bacterial strains.

- Agrochemical Use : The compound has shown effectiveness against agricultural pests such as the two-spotted spider mite, indicating its utility in crop protection .

Q & A

Q. What are the optimal synthesis routes for 4-Chloro-2-fluoro-6-methoxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves halogenation and methoxylation of benzoic acid precursors. For example, chlorination and fluorination can be achieved using reagents like sodium hypochlorite or thionyl chloride under reflux conditions . Optimization includes:

Q. Table 1: Comparison of Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Halogenation | NaOCl, HCl | Water | Reflux | 65–70 |

| Methoxylation | CH₃ONa | DMF | 60°C | 75–80 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The chloro and fluoro groups deshield adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid) .

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 218.5) .

Tip : Cross-validate with X-ray crystallography if crystal structures are available to resolve ambiguities .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

Methodological Answer:

- Solubility : Test in polar solvents (e.g., DMSO, methanol) using gravimetric analysis. Low solubility in water (<1 mg/mL) necessitates pH adjustment (e.g., NaOH to deprotonate the carboxylic acid) .

- Stability :

Q. How can purity be assessed, and what methods validate the absence of common impurities?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to separate impurities like unreacted precursors or dehalogenated byproducts .

- Elemental Analysis : Verify C, H, N, Cl, and F content within ±0.3% of theoretical values.

- TGA/DSC : Monitor thermal degradation profiles to detect residual solvents or unstable polymorphs .

Q. What are the primary challenges in handling and storing this compound to maintain integrity?

Methodological Answer:

- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis.

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Reactivity : Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Questions

Q. How does the electronic influence of substituents affect regioselectivity in further functionalization reactions?

Methodological Answer: The electron-withdrawing Cl and F groups direct electrophilic substitution to the meta position relative to the carboxylic acid. Computational studies (DFT) show that the methoxy group’s electron-donating effect competes, creating regioselectivity conflicts. Use steric maps and Fukui indices to predict reactive sites .

Q. What strategies resolve contradictions in spectral data, such as unexpected NMR shifts or IR absorptions?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers) causing signal splitting.

- Isotopic Labeling : Use deuterated analogs to confirm assignments.

- Synchrotron IR : Resolve overlapping peaks in complex mixtures .

Example : Aromatic proton shifts conflicting with expected patterns may arise from π-stacking interactions, validated via NOESY .

Q. How can computational models predict reactivity or interaction with biological targets?

Methodological Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like cyclooxygenases .

- MD Simulations : Simulate solvation effects and conformational changes over 100-ns trajectories.

- QSAR Models : Corporate Hammett constants (σ) of substituents to predict bioactivity trends .

Q. What are the mechanisms behind observed byproducts in halogenation or methoxylation reactions?

Methodological Answer:

Q. How do structural modifications impact physicochemical properties and bioactivity in lead optimization?

Methodological Answer:

- LogP Adjustments : Introduce alkyl chains to improve membrane permeability (measured via shake-flask method).

- Bioisosteric Replacement : Replace Cl with CF₃ to enhance metabolic stability while retaining steric bulk .

- Crystallinity : Modify methoxy positioning to alter melting points and solubility, critical for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.